MAO‑A Inhibitory Potency vs. the Prototypical Inhibitor Clorgyline
In a spectrofluorimetric assay using bovine brain mitochondria and serotonin as substrate, methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate inhibited MAO‑A with an IC₅₀ of 35.1 µM [1]. Under comparable assay conditions, the irreversible MAO‑A reference inhibitor clorgyline exhibited an IC₅₀ of 19.5 nM [2]. The ~1 800‑fold difference in potency indicates that the target compound belongs to a distinct pharmacological class, potentially offering advantages in scenarios where complete MAO‑A inactivation is undesirable (e.g., fine‑tuning of serotonergic tone).
| Evidence Dimension | MAO‑A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 35.1 µM (3.51E+4 nM) |
| Comparator Or Baseline | Clorgyline – IC₅₀ 19.5 nM |
| Quantified Difference | ~1 800‑fold lower potency vs. clorgyline |
| Conditions | Bovine brain mitochondria, serotonin substrate, 30 min pre‑incubation, spectrofluorimetric detection |
Why This Matters
This quantitative distinction allows researchers to select the compound for partial or tunable MAO‑A inhibition, a profile that irreversible, high‑affinity inhibitors cannot provide.
- [1] BindingDB entry BDBM50130936 (ChEMBL3633204). IC₅₀: 3.51E+4 nM. View Source
- [2] CR4056, clorgyline, and deprenyl IC₅₀ values for MAO‑A and MAO‑B. Table S3, PMC 2011. Clorgyline IC₅₀ (MAO‑A): 19.5 ± 1.1 nM. View Source
